2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE
Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE is a complex organic compound that features a benzodioxole and benzothiadiazole moiety
Preparation Methods
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE typically involves multiple steps:
Formation of Benzodioxole Moiety: This can be achieved by cyclizing catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine to form the piperazinyl intermediate.
Coupling with Benzothiadiazole: The final step involves coupling the piperazinyl intermediate with benzothiadiazole under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzodioxole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics, where it can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating the activity of microtubules and tubulin . This modulation disrupts the normal function of microtubules, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE include:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one: Known for its applications in organic synthesis
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-20(21-15-2-3-16-17(10-15)23-29-22-16)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUJPKXRKPVSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC5=NSN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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